molecular formula C7H7F2IN2O2 B2838976 methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate CAS No. 1798775-93-5

methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate

Cat. No.: B2838976
CAS No.: 1798775-93-5
M. Wt: 316.046
InChI Key: IIWXKAOIRLDHEI-UHFFFAOYSA-N
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Description

Methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate is a compound of interest in various fields of chemistry and pharmaceutical research. This compound features a pyrazole ring substituted with a difluoroethyl group, an iodine atom, and a carboxylate ester group. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule, making it a valuable target for synthetic and application-oriented studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach is the difluoromethylation of a pyrazole derivative, followed by iodination and esterification reactions. The difluoromethylation can be achieved using difluorocarbene reagents, while iodination is often carried out using iodine or iodine monochloride. The final esterification step involves the reaction of the carboxylic acid intermediate with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, oxidized derivatives, and reduced forms of the original compound. These products can further undergo additional transformations to yield a variety of functionalized pyrazole derivatives .

Scientific Research Applications

Methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The difluoroethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological membranes and enzymes. The iodine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2,2-difluoroethyl)-4-chloro-1H-pyrazole-3-carboxylate
  • Methyl 1-(2,2-difluoroethyl)-4-bromo-1H-pyrazole-3-carboxylate
  • Methyl 1-(2,2-difluoroethyl)-4-fluoro-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and polarizability enhance its ability to participate in halogen bonding and other interactions, making it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

methyl 1-(2,2-difluoroethyl)-4-iodopyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2IN2O2/c1-14-7(13)6-4(10)2-12(11-6)3-5(8)9/h2,5H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWXKAOIRLDHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1I)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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